molecular formula C14H11N3O2S B2414595 N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 955702-29-1

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2414595
CAS RN: 955702-29-1
M. Wt: 285.32
InChI Key: NZRFAPJLTRLDKR-UHFFFAOYSA-N
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Description

“N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide” is a compound with a molecular weight of 208.24 . Another related compound is “(4-methylthiazol-2-yl)methanamine” with a molecular formula of C5H8N2S .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .


Chemical Reactions Analysis

These compounds have been synthesized and investigated for their antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .

Scientific Research Applications

Antioxidant Properties

The compound has demonstrated antioxidant activity. Specifically, one derivative, compound 3h , exhibited significant antioxidant properties with an IC50 value of 141.9 µg/mL . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antibacterial Activity

Two derivatives, compounds 3d and 3h , were identified as significant bacterial inhibitors. These compounds may have potential applications in combating bacterial infections . Antibacterial agents are essential for addressing antibiotic-resistant strains and maintaining public health.

Antifungal Properties

Compound 3a: displayed potent fungicidal activity, with a zone of inhibition up to 24 mm. This result was comparable to the positive control (Terbinafine), suggesting its potential as an antifungal agent . Antifungal compounds are critical for treating fungal infections and maintaining crop health.

α-Glucosidase Inhibition

The compound was evaluated for its effect on α-glucosidase activityCompound 3h exhibited the highest enzyme inhibition activity (IC50 = 134.4 µg/mL), followed by compound 3c (IC50 = 157.3 µg/mL) . α-Glucosidase inhibitors are relevant in managing diabetes and related metabolic disorders.

Multi-Target Ligands

Molecular docking studies revealed that most derivatives of this compound act as multi-target ligands. Their ability to interact with multiple biological targets makes them promising lead molecules for further drug development . These findings suggest potential applications in personalized medicine and disease-specific treatments.

Mechanism of Action

Target of Action

Thiazole derivatives are known to have diverse biological activities . They have been synthesized and investigated for their antibacterial activity , indicating potential targets within bacterial cells.

Mode of Action

It’s worth noting that thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.

Biochemical Pathways

Given the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.

Result of Action

Based on the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.

Safety and Hazards

The safety and hazards of these compounds would depend on their specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the research of these compounds could involve further investigation into their biological activities, such as antioxidant, antibacterial, antifungal, and α-glucosidase activities .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFAPJLTRLDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

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